N'-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide typically involves the reaction of tetrahydrofuran-2-carbohydrazide with 1-phenylbutanal under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide can be compared with other similar compounds, such as:
- N’-(1-Phenylethylidene)tetrahydrofuran-2-carbohydrazide
- N’-(1-Phenylpropylidene)tetrahydrofuran-2-carbohydrazide
- N’-(1-Phenylpentylidene)tetrahydrofuran-2-carbohydrazide
These compounds share a similar core structure but differ in the length and nature of the alkyl chain attached to the phenyl group . The uniqueness of N’-(1-Phenylbutylidene)tetrahydrofuran-2-carbohydrazide lies in its specific alkyl chain length, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
60943-75-1 |
---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-[(Z)-1-phenylbutylideneamino]oxolane-2-carboxamide |
InChI |
InChI=1S/C15H20N2O2/c1-2-7-13(12-8-4-3-5-9-12)16-17-15(18)14-10-6-11-19-14/h3-5,8-9,14H,2,6-7,10-11H2,1H3,(H,17,18)/b16-13- |
InChI Key |
YJHQBFSUQXBLHC-SSZFMOIBSA-N |
Isomeric SMILES |
CCC/C(=N/NC(=O)C1CCCO1)/C2=CC=CC=C2 |
Canonical SMILES |
CCCC(=NNC(=O)C1CCCO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.